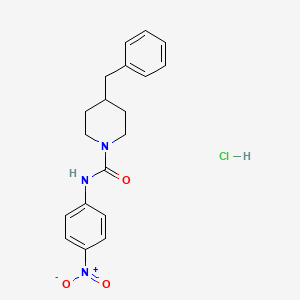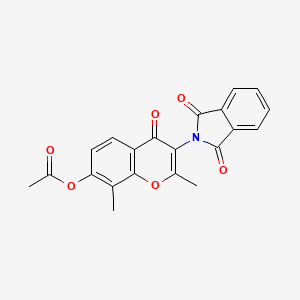![molecular formula C18H19NO3S B4130907 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4130907.png)
6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone, also known as DMMDA-2, is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of Mescaline and has been found to exhibit psychedelic effects. DMMDA-2 has been a subject of interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. Activation of this receptor has been linked to the psychedelic effects of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the activity of the prefrontal cortex, which is responsible for cognitive and emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone has been used in animal models to study its potential therapeutic effects. However, due to its psychoactive properties, it requires careful handling and administration. Its use in human studies is limited due to ethical and legal considerations.
Orientations Futures
1. Investigating the potential therapeutic effects of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone in the treatment of mental health disorders.
2. Studying the mechanism of action of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone and its interaction with the serotonin receptors in the brain.
3. Developing safer and more effective derivatives of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone for therapeutic use.
4. Conducting clinical trials to evaluate the safety and efficacy of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone in humans.
5. Exploring the potential use of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone in combination with other psychoactive compounds for therapeutic purposes.
6. Investigating the long-term effects of 6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone on the brain and behavior.
Applications De Recherche Scientifique
6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to exhibit antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
6,7-dimethoxy-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-21-16-8-14-13(11-4-6-12(23-3)7-5-11)9-18(20)19-15(14)10-17(16)22-2/h4-8,10,13H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCKSHJFWWLCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-phenyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130835.png)
![N-[4-(aminosulfonyl)phenyl]-N'-(2,4-difluorophenyl)-1,2-hydrazinedicarbothioamide](/img/structure/B4130843.png)
![N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide](/img/structure/B4130850.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-1-indolinecarbothioamide](/img/structure/B4130880.png)
![methyl 2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4130885.png)

![4-ethyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4130897.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4130902.png)
![4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4130927.png)
![N-benzyl-3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4130935.png)
![methyl 4-[({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B4130941.png)
